6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]
Overview
Description
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] is a useful research compound. Its molecular formula is C13H14F3NO and its molecular weight is 257.25. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Importance
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] and its derivatives have significant pharmacological importance. As a key pharmacophore, it's found in many drugs, drug candidates, and biochemical reagents. Recent advances have shown impressive progress in synthesizing compounds derived from this pharmacophore, focusing on their biological relevance and potential utility (Ghatpande et al., 2020).
Chemical Synthesis and Applications
The synthesis methods for creating derivatives of 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] have evolved significantly. One study reported an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls, highlighting the role of this compound in forming biologically active compounds (Sugimoto et al., 2023). Another research emphasized the synthesis of novel spiro[indoline-naphthaline]oxazine derivatives, showcasing its photochromic properties in various solvents (Li et al., 2015).
Advancements in Medicinal Chemistry
In medicinal chemistry, the synthesis of trihalomethyl-containing spirochromeno3,4-apyrrolizidines and spirochromeno-[3,4-a]indolizidines using a three-component reaction signifies a methodological advancement. This process, involving trifluoromethyl groups, showcases the compound's potential in medicinal chemistry (Korotaev et al., 2021).
Organic Chemistry and Material Science
In organic chemistry and material science, the compound's derivatives are essential. For instance, the discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent G-protein-coupled receptor 119 agonists demonstrates its application in developing new drugs (Koshizawa et al., 2018). Additionally, the synthesis of σ receptor ligands with a spirocyclic system connected with a tetrahydroisoquinoline moiety underlines its utility in synthesizing complex molecular structures (Bergkemper et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)9-1-2-10-11(7-9)18-8-12(10)3-5-17-6-4-12/h1-2,7,17H,3-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRRDGIBGORFSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857357 | |
Record name | 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721958-57-2 | |
Record name | 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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